3-Hydroxy-isoxazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
3-Hydroxy-isoxazole-4-carboxylic acid ethyl ester belongs to the class of organic compounds known as isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s a structure characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .
Molecular Structure Analysis
The molecular structure of isoxazoles is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Isoxazole synthesis often involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .Physical And Chemical Properties Analysis
The molecular formula of this compound is C6H7NO3 . The molecular weight is 141.12 .Wissenschaftliche Forschungsanwendungen
Structural and Stability Studies
The ethyl ester derivative of 3-Hydroxy-isoxazole-4-carboxylic acid has been extensively studied for its polymorphic and solvate structures, which are crucial in understanding the compound's stability and reactivity. These studies reveal that the ethyl ester's structure and conformation greatly depend on the orientation of the planar isoxazole and phenyl-oxadiazole ring systems. Such insights are critical for the development of antiviral drugs and other pharmaceutical applications, highlighting the importance of intermolecular hydrogen bonding interactions with solvent molecules (Salorinne et al., 2014).
Antituberculosis Activity
Research into the antituberculosis activity of 3-Hydroxy-isoxazole-4-carboxylic acid ethyl ester derivatives has shown promising results. Specifically, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester has exhibited excellent activity against both replicating and non-replicating Mycobacterium tuberculosis. This compound acts as a prodrug, suggesting potential for developing new antituberculosis treatments (Mao et al., 2010).
Synthetic Methodologies
In synthetic chemistry, derivatives of this compound have been used in novel synthetic entries to create complex molecules. These methodologies allow for the synthesis of carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, showcasing the versatility of the ethyl ester in synthesizing heterocyclic compounds with potential pharmacological applications (Vicentini et al., 2000).
Heterocyclic Compound Synthesis
The compound also plays a pivotal role in the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring. This synthesis pathway involves creating esters that undergo condensation with aromatic amines to obtain Schiff bases, highlighting its importance in developing compounds with potential for pharmaceutical applications (Potkin et al., 2012).
Bioactive Compound Development
Furthermore, this compound derivatives have been synthesized and tested for their biological activities, including antioxidative and antiviral effects. These studies are fundamental in the search for new, effective compounds for treating various diseases, demonstrating the compound's potential in medicinal chemistry (Kletskov et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Isoxazole is a significant moiety in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-1,2-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-11-7-5(4)8/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWRNYBLEADUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CONC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
753486-90-7 | |
Record name | 3-hydroxy-isoxazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.